O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride

Catalog No.
S1823646
CAS No.
187848-66-4
M.F
NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene  ...

CAS Number

187848-66-4

Product Name

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride

Molecular Formula

NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl

Molecular Weight

0

Drug Delivery

  • Conjugation with therapeutic agents: O-ACE-PEG3000 HCl can be conjugated to various therapeutic agents, such as drugs, peptides, and proteins, to improve their pharmacokinetic properties. The PEG spacer increases the water solubility and circulation time of the conjugated drug, leading to improved drug delivery and efficacy.
  • Targeted drug delivery: The presence of both amine and carboxylic acid groups allows for the attachment of targeting moieties to O-ACE-PEG3000 HCl conjugates. These targeting moieties can specifically bind to receptors on diseased cells, enabling targeted delivery of the therapeutic agent and reducing off-target effects [].

Bioconjugation

  • Surface modification of biomolecules: O-ACE-PEG3000 HCl can be used to modify the surface of various biomolecules, such as proteins, nanoparticles, and liposomes. The PEGylation process can improve the stability, biocompatibility, and stealth properties of these biomolecules, making them less susceptible to recognition and clearance by the immune system.
  • Immobilization of biomolecules: O-ACE-PEG3000 HCl can be used to immobilize biomolecules onto surfaces, such as beads, membranes, and sensors. This immobilization allows for the creation of biosensors, diagnostic assays, and affinity chromatography columns.

Other Applications

  • Tissue engineering: O-ACE-PEG3000 HCl can be used to create hydrogels for tissue engineering applications. The PEG spacer provides a hydrophilic environment that supports cell growth and attachment, while the functional groups can be used to incorporate bioactive cues or bind to other biomaterials [].

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is a specialized chemical compound characterized by its unique structure, which includes both amino and carboxyl functional groups attached to a polyethylene glycol backbone. This compound is often utilized in bioconjugation and drug delivery systems due to its hydrophilic properties and ability to form stable complexes with biomolecules. The molecular formula of this compound is NH2CH2CH2O(CH2CH2O)nCH2CH2COOHHCl\text{NH}_2\text{CH}_2\text{CH}_2\text{O}(\text{CH}_2\text{CH}_2\text{O})_n\text{CH}_2\text{CH}_2\text{COOH}\cdot \text{HCl} where nn typically represents the number of repeating ethylene glycol units, which contributes to its molecular weight of approximately 3,000 daltons .

The mechanism of action of O-APEC3000 HCl itself is not well-defined. However, its potential role lies in drug delivery systems. By conjugating with a therapeutic agent, O-APEC3000 HCl could improve the drug's solubility, stability, and targeting to specific tissues. The amino group might facilitate conjugation with targeting ligands, and the carboxylic acid group could be used to create pH-responsive drug release [].

  • Potential for immunogenicity: The human body might recognize the PEG chain as foreign, leading to immune reactions.
  • Renal clearance limitations: The high molecular weight might limit excretion through the kidneys.
Due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which is useful in creating conjugates with other biomolecules.
  • Amine Reactions: The amino group can undergo nucleophilic substitution reactions, allowing it to attach to electrophilic substrates or participate in cross-linking with other polymers or proteins.
  • Hydrolysis: In aqueous environments, the ester bonds formed can hydrolyze back into their original alcohol and acid components, which is crucial for controlled release applications in drug delivery systems .

The biological activity of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is primarily linked to its role as a biocompatible polymer. It has shown potential in:

  • Drug Delivery: Enhancing the solubility and stability of therapeutic agents while facilitating targeted delivery.
  • Cell Interaction: Acting as a spacer in polymeric systems that interact with cellular membranes or proteins.
  • Bioconjugation: Serving as a linker in the attachment of drugs or imaging agents to proteins or nucleic acids .

Synthesis of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride typically involves:

  • Starting Materials: Polyethylene glycol (PEG) and appropriate amino and carboxylic acid derivatives.
  • Reactions:
    • Activation of PEG: The hydroxyl groups on PEG can be activated using reagents such as succinic anhydride or other coupling agents.
    • Coupling Reaction: The activated PEG is then reacted with 2-aminoethylamine and a carboxylic acid to form the desired product through amide bond formation.
  • Purification: The final product is purified using techniques like dialysis or chromatography to remove unreacted starting materials and by-products .

The applications of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride are diverse:

  • Pharmaceuticals: Used in the formulation of drug delivery systems for improved bioavailability.
  • Diagnostics: Employed in the development of biosensors and imaging agents due to its ability to conjugate with various biomolecules.
  • Tissue Engineering: Acts as a scaffold material for cell culture and tissue regeneration applications .

Interaction studies involving O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride focus on its behavior in biological systems:

  • Polymer Interactions: Investigations into how this compound interacts with lipid membranes and other polymers can provide insights into its potential as a drug delivery vehicle.
  • Protein Binding: Studies examining the binding affinity of this compound with different proteins help understand its role in bioconjugation processes .

Similar Compounds

Several compounds exhibit similar characteristics to O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride. A comparison highlights its uniqueness:

Compound NameFunctional GroupsMolecular WeightUnique Features
O-(2-Aminoethyl)polyethylene glycol 3,000Amino~3,000 daltonsLacks carboxyl group; primarily used for conjugation
O-(Carboxymethyl)polyethylene glycolCarboxylVariesPrimarily used for solubilization
Polyethylene glycol diacrylateAcrylateVariesUsed for cross-linking in hydrogels
O-(2-Hydroxyethyl)polyethylene glycolHydroxy~1,500 daltonsUsed for stabilizing proteins

The uniqueness of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride lies in its dual functionality (amino and carboxyl groups), allowing it to serve as both a linker and a reactive site for further chemical modifications .

Dates

Modify: 2023-08-15

Explore Compound Types